molecular formula C7H16N2 B164381 1,3-Dimethyl-1,3-diazacycloheptane CAS No. 138913-26-5

1,3-Dimethyl-1,3-diazacycloheptane

Cat. No. B164381
CAS RN: 138913-26-5
M. Wt: 128.22 g/mol
InChI Key: FRSQRBNYUXTBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1,3-diazacycloheptane, also known as DMDCH, is a cyclic organic compound that contains two nitrogen atoms in its structure. It has been widely used in various fields, including chemical synthesis, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1,3-diazacycloheptane is not well understood. However, studies have shown that it can act as a nucleophile, reacting with electrophiles to form covalent bonds. It has also been shown to have metal-binding properties, which could explain its potential use as a ligand in the synthesis of metal complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Dimethyl-1,3-diazacycloheptane are not well documented. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,3-Dimethyl-1,3-diazacycloheptane in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. It is also relatively easy to synthesize, making it a cost-effective option. However, one of the limitations is its potential toxicity, which could pose a risk to researchers.

Future Directions

There are several future directions for research on 1,3-Dimethyl-1,3-diazacycloheptane. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Another area of interest is its potential use as a ligand in the synthesis of metal complexes with potential biological activity. Further studies are also needed to better understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 1,3-Dimethyl-1,3-diazacycloheptane can be achieved through a multistep process. One of the most commonly used methods involves the reaction of 1,5-hexadiene with hydrazine hydrate in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic acid to yield 1,3-Dimethyl-1,3-diazacycloheptane. Another method involves the reaction of 2,5-dimethylpyrazine with hydrazine hydrate in the presence of a nickel catalyst.

Scientific Research Applications

1,3-Dimethyl-1,3-diazacycloheptane has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a building block for the synthesis of various drugs, including anti-tumor agents and anti-inflammatory agents. It has also been used as a ligand in the synthesis of metal complexes with potential biological activity. In addition, 1,3-Dimethyl-1,3-diazacycloheptane has been used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

138913-26-5

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1,3-dimethyl-1,3-diazepane

InChI

InChI=1S/C7H16N2/c1-8-5-3-4-6-9(2)7-8/h3-7H2,1-2H3

InChI Key

FRSQRBNYUXTBIG-UHFFFAOYSA-N

SMILES

CN1CCCCN(C1)C

Canonical SMILES

CN1CCCCN(C1)C

synonyms

1H-1,3-Diazepine,hexahydro-1,3-dimethyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.